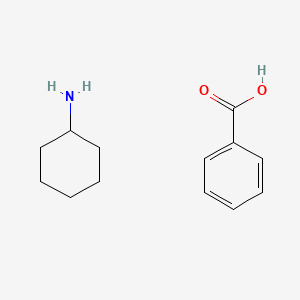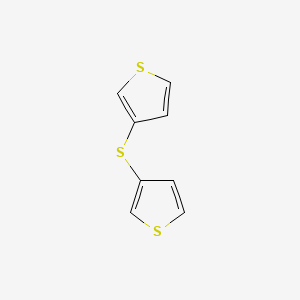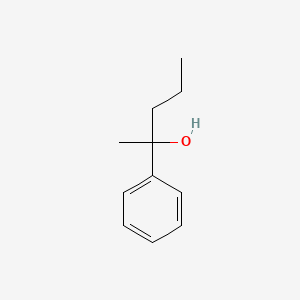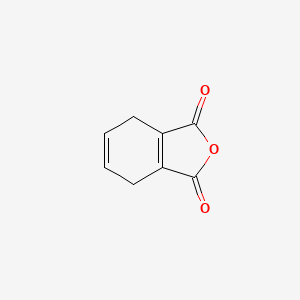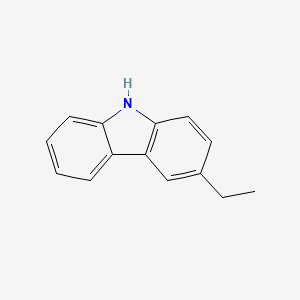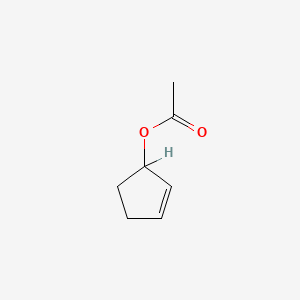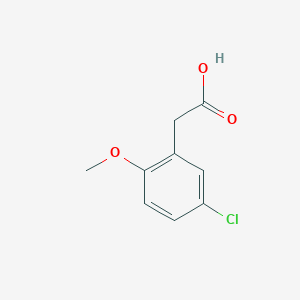
(5-Chloro-2-methoxyphenyl)acetic acid
概要
説明
- (5-Chloro-2-methoxyphenyl)acetic acid is an organic compound with the chemical formula C9H9ClO3 .
- It appears as a white crystalline powder.
- Its melting point is approximately 127-130°C .
- Solubility: It is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), but insoluble in water.
- Use : It is commonly employed as a broad-spectrum herbicide and weed control agent in plant protection.
Synthesis Analysis
- The compound can be synthesized by reacting 2-bromophenol with benzoyl chloride to obtain benzoyl chloride-substituted phenol.
- Subsequently, this intermediate reacts with chloroacetic acid to yield the target product.
Molecular Structure Analysis
- The molecular formula is C9H9ClO3 , with a molecular weight of 200.62 g/mol .
- The chemical structure consists of a chlorinated phenyl ring attached to an acetic acid moiety.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 127-130°C .
- Density : Not specified.
- Flash Point : Not specified.
科学的研究の応用
Chemical Synthesis and Derivatives
- Chemical Synthesis Studies : The study by Baarschers and Vukmanich (1986) focused on the preparation of various methoxychlor derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid, which is closely related to (5-Chloro-2-methoxyphenyl)acetic acid. This research is significant in understanding the chemical synthesis processes of similar compounds (Baarschers & Vukmanich, 1986).
Analytical Chemistry
- Fluorescence Quenching Studies : Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid, a derivative of the compound . This study enhances understanding of the photophysical properties of such compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
Biological Applications
- Antimycobacterial Agents : Ali and Shaharyar (2007) synthesized a series of compounds including derivatives of phenoxyacetic acid, showing significant activity against Mycobacterium tuberculosis. This suggests potential biological applications of (5-Chloro-2-methoxyphenyl)acetic acid derivatives in treating tuberculosis (Ali & Shaharyar, 2007).
Environmental Studies
- Herbicidal Activity : A study by Hayashi (1990) synthesized derivatives of phenoxyacetic acid, including compounds structurally similar to (5-Chloro-2-methoxyphenyl)acetic acid, and evaluated their herbicidal activity. This indicates potential environmental applications in agriculture (Hayashi, 1990).
Safety And Hazards
- Wear personal protective equipment, including gloves and eye protection.
- Avoid ingestion, inhalation, and skin contact.
- Ensure adequate ventilation.
将来の方向性
- Further research is needed to explore its potential applications and optimize its properties.
特性
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMRDNHQQLLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363632 | |
| Record name | (5-chloro-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)acetic acid | |
CAS RN |
7569-62-2 | |
| Record name | 5-Chloro-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7569-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-chloro-2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chloro-2-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

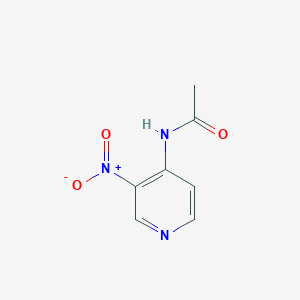
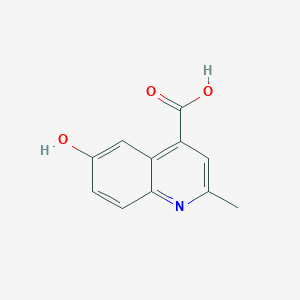
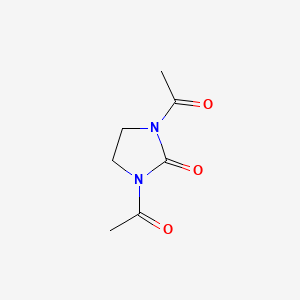
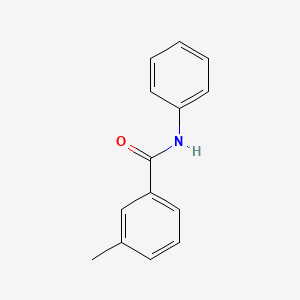
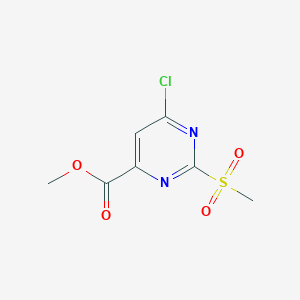
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
